molecular formula C5H10BrNO B3049656 3-Bromo-n,n-dimethylpropanamide CAS No. 21437-86-5

3-Bromo-n,n-dimethylpropanamide

Cat. No. B3049656
CAS RN: 21437-86-5
M. Wt: 180.04 g/mol
InChI Key: WIERPGZIHZSEPY-UHFFFAOYSA-N
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Description

3-Bromo-n,n-dimethylpropanamide is a chemical compound with the molecular formula C5H10BrNO . It has a molecular weight of 180.04 g/mol . The IUPAC name for this compound is 3-bromo-N,N-dimethylpropanamide .


Molecular Structure Analysis

The InChI code for 3-Bromo-n,n-dimethylpropanamide is 1S/C5H10BrNO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3 . This compound has a total of 8 heavy atoms . The canonical SMILES representation is CN(C)C(=O)CCBr .


Physical And Chemical Properties Analysis

3-Bromo-n,n-dimethylpropanamide has a molecular weight of 180.04 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 2 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 178.99458 g/mol . The topological polar surface area is 20.3 Ų .

Scientific Research Applications

Fine Chemical Industry Applications

3-Bromo-N,N-dimethylpropanamide (DMAA) serves as a crucial raw material in the fine chemical industry. It has a variety of applications, such as in petroleum recovery, fiber and plastic modification, and life sciences. Its synthesis is carried out using 3-(dimethylamino)-N,N-dimethyl-propanamide (DMDA) as a raw material and tetrabutyl ammonium bromide (TBAB) as a catalyst in microchannel reactors. This method shows significant efficiency improvements compared to conventional reactors, with the microchannel reactor achieving a single-pass conversion ratio of DMAA by about 1500 times more than traditional methods (Chen Guangwen, 2009).

Chemical Synthesis and Catalytic Pyrolysis

Another study on DMAA elaborates on its synthesis using 3-(dimethylamino)-N,N-dimethyl-propanamide (DMDA) and proton acid B as a catalyst. The optimal conditions for this process include a reaction temperature of 180°C and a proton acid B concentration of 2%, resulting in an impressive DMAA yield of 84.2% (Pu Zhong-wei, 2008).

Spectrophotometric Applications

In spectrophotometry, 3-Chloro-N-hydroxy-2,2-dimethylpropanamide forms a stable complex with Fe(III) in the presence of surfactant sodium dodecyl sulfonate. This method enables direct determination of the compound in aqueous solutions, showcasing its utility in analytical chemistry (L. Shu, 2011).

Pharmaceutical Applications

A novel zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups, including a structure similar to 3-bromo-N,N-dimethylpropanamide, exhibits high singlet oxygen quantum yield. This property is advantageous for photodynamic therapy applications, particularly in cancer treatment, due to its good fluorescence properties and appropriate photodegradation quantum yield (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Gas-Liquid Chromatographic Applications

N-Dimethylaminomethylene derivatives, including structures related to 3-bromo-N,N-dimethylpropanamide, have shown excellent properties in gas-liquid chromatography. These derivatives, characterized by their ease of preparation and lack of absorptive properties, are useful in analytical studies, including biological analysis (W. Vandenheuvel, V. F. Gruber, 1975).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust, fume, gas, mist, vapors, or spray; wash hands and other skin areas thoroughly after handling; and avoid release to the environment .

properties

IUPAC Name

3-bromo-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIERPGZIHZSEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629933
Record name 3-Bromo-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-n,n-dimethylpropanamide

CAS RN

21437-86-5
Record name 3-Bromo-N,N-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21437-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-N,N-dimethylpropanamide
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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